tert-butyl (4S,5S)-1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate
Description
The compound tert-butyl (4S,5S)-1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate is a chiral spirocyclic molecule featuring a diazaspiro[4.5]decane core with a phenyl substituent at the 4-position and a tert-butyl carbamate protective group at the 9-position.
Properties
Molecular Formula |
C19H26N2O3 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
tert-butyl (4S,5S)-1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)21-11-7-10-19(13-21)15(12-20-16(19)22)14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,20,22)/t15-,19+/m0/s1 |
InChI Key |
GDHZDHBRAYWWBH-HNAYVOBHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]2(C1)[C@@H](CNC2=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)C(CNC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4S,5S)-1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spiro Intermediate: The initial step involves the formation of the spiro intermediate through a cyclization reaction. This can be achieved by reacting a suitable diamine with a ketone under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Oxidation and Functionalization: The final steps involve oxidation and functionalization to introduce the phenyl and carboxylate groups. This can be achieved using reagents such as phenylmagnesium bromide and carbon dioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4S,5S)-1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted spiro compounds with various functional groups.
Scientific Research Applications
tert-Butyl (4S,5S)-1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Studies: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Chemical Biology: The compound is utilized in the development of chemical probes for studying biological pathways.
Industrial Applications: It is employed in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of tert-butyl (4S,5S)-1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. It may also interact with receptors, altering signal transduction pathways and affecting cellular responses. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Key Features:
- Structure: The spiro[4.5]decane framework integrates two nitrogen atoms (positions 2 and 9) and a ketone group (1-oxo).
- Applications : Diazaspiro compounds are explored for anticonvulsant activity, with substituents like aryl groups (e.g., phenyl) improving potency and selectivity .
Structural Analogs and Substitution Patterns
The target compound is compared to structurally related diazaspiro derivatives, focusing on substituents, heteroatom placement, and stereochemistry.
*Calculated based on molecular formula.
Key Observations:
Substituent Effects: The 4-phenyl group in the target compound distinguishes it from non-aryl analogs (e.g., 1-Boc-1,7-diazaspiro[4.5]decane), likely enhancing hydrophobic interactions in biological systems . Oxygen vs. Nitrogen: The 6-oxa analog (CAS 637039-01-1) replaces a nitrogen with oxygen, reducing molecular weight (242.319 vs. ~330.43) and altering hydrogen-bonding capacity, which may affect solubility and target binding .
Functional Groups :
- Ketone vs. Diketone : The 1-oxo group in the target compound contrasts with 1,3-diketone derivatives (CAS 1160246-76-3), which may exhibit different reactivity and stability .
- Boc Protection : All compounds share tert-butyl carbamate protection, facilitating synthetic manipulation and stability during reactions .
Stereochemistry: The (4S,5S) configuration in the target compound introduces chirality, which is critical for enantioselective biological activity.
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